molecular formula C20H15ClN2O2S B4903460 N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Cat. No.: B4903460
M. Wt: 382.9 g/mol
InChI Key: JWUBCNMCXKWCAB-QGOAFFKASA-N
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Description

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the Chalcone Intermediate: The initial step involves the Claisen-Schmidt condensation reaction between 3-chloroaniline and thiophene-2-carbaldehyde to form the chalcone intermediate.

    Amidation Reaction: The chalcone intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.

The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(3-bromoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
  • N-[(E)-3-(4-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is unique due to the presence of the chloroaniline moiety, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-15-8-4-9-16(12-15)22-20(25)18(13-17-10-5-11-26-17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBCNMCXKWCAB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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